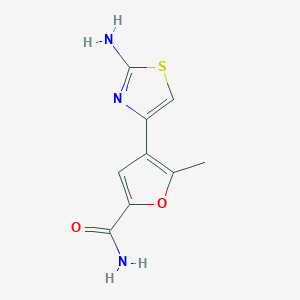

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-4-5(2-7(14-4)8(10)13)6-3-15-9(11)12-6/h2-3H,1H3,(H2,10,13)(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFWPSIDMQDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the acylation of 2-aminothiazole derivatives with substituted furoyl chlorides. A representative procedure includes:

- Starting Materials: 2-aminothiazole and 2,5-dimethyl-3-furoyl chloride.

- Reaction Conditions: The amine is reacted with the acyl chloride in anhydrous dioxane in the presence of triethylamine as a base.

- Work-up: After stirring for approximately 30 minutes, the reaction mixture is diluted with water, and the precipitate is filtered, washed, and recrystallized from an alcohol-DMF mixture.

This method yields the corresponding N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides with yields around 80% and melting points in the range of 157-158 °C.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminothiazole (0.01 mol), triethylamine (1 mL), anhydrous dioxane (30 mL) | Dissolve amine and base in solvent under stirring |

| 2 | 2,5-Dimethyl-3-furoyl chloride (1.59 g, 0.01 mol) | Added dropwise to the above solution |

| 3 | Stirring for 30 minutes | Reaction proceeds to form the amide bond |

| 4 | Dilution with water | Precipitation of product |

| 5 | Filtration and washing with water | Isolation of crude product |

| 6 | Recrystallization from alcohol-DMF mixture | Purification to obtain pure compound |

This procedure is a robust and reproducible method to prepare the target compound and its analogues.

Alternative Synthetic Routes and Modifications

Hantzsch Thiazole Synthesis

Research Findings on Synthetic Optimization

- The use of triethylamine as a base in the acylation step ensures complete neutralization of HCl formed and drives the reaction to completion.

- Anhydrous dioxane is preferred as a solvent for its ability to dissolve both reactants and facilitate smooth reaction kinetics.

- Recrystallization from alcohol-DMF mixtures provides high purity and good recovery of the product.

- Protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are used in multi-step syntheses to protect amino functionalities during intermediate transformations.

- Molecular docking studies indicate that the amide linkage and the urea group in related analogues play a crucial role in biological activity, which indirectly informs synthetic priorities in maintaining these functional groups intact.

Comparative Data Table of Representative Syntheses

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution on the thiazole ring can be carried out using halogens or nitro compounds, while nucleophilic substitution on the furan ring can involve amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. The specific biological activity of 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide suggests it may possess antibacterial and antifungal effects. Empirical testing is necessary to elucidate the pharmacological profile of this compound in various microbial assays.

Anticancer Potential

The structural characteristics of this compound position it as a promising candidate in cancer research. Compounds with similar thiazole and furan structures have shown cytotoxicity against various cancer cell lines. Investigations into its mechanism of action could reveal its effectiveness as an anticancer agent.

Drug Development

Lead Compound for Synthesis

Given its unique structure, this compound can serve as a lead scaffold in drug discovery. The thiazole and furan components are known for their roles in diverse pharmacological effects, making this compound an attractive target for further modifications to enhance efficacy and reduce toxicity.

Structure-Activity Relationship Studies

The unique combination of thiazole and furan functionalities allows researchers to explore structure-activity relationships (SAR). This can lead to the development of analogs with improved biological activity and selectivity for specific targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related thiazole derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. Similar testing on this compound could yield insights into its effectiveness against these pathogens.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of thiazole-containing compounds on human breast cancer cell lines revealed that modifications to the thiazole ring enhanced potency. This suggests that this compound could be optimized for better anticancer activity through similar modifications .

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Thiazole Modifications : The target compound retains a simple thiazole ring, whereas analogs like Mirabegron incorporate extended side chains for receptor targeting .

- Carboxamide Variations : Compound 14 replaces the methylfuran with a nitrothiophene, enhancing electron-withdrawing properties that may improve antibacterial activity .

- Heterocyclic Additions : Bi-heterocyclic propanamides () integrate oxadiazole rings, which could enhance metabolic stability compared to furan-containing structures .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methylfuran group in the target compound may increase lipophilicity compared to nitrothiophene (Compound 14) or polar oxadiazole derivatives .

- Metabolic Stability : Thiazole rings generally resist oxidative degradation, but the furan group in the target compound could introduce susceptibility to cytochrome P450-mediated oxidation compared to Mirabegron’s phenyl/hydroxyethyl groups .

Biological Activity

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide is a compound characterized by the integration of a thiazole ring and a furan moiety linked through an amide group. This structural combination suggests potential biological activity, particularly in the realm of medicinal chemistry. The thiazole and furan components are known for their diverse pharmacological effects, making this compound a candidate of interest in drug discovery.

Structural Characteristics

The molecular formula for this compound is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol. Its structure can be visually represented as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its biological activity. |

| Furan Moiety | A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity. |

| Amide Group | A functional group that enhances solubility and biological interactions. |

Biological Activity

Research indicates that compounds containing thiazole and furan moieties exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound remains to be fully elucidated through empirical testing.

Antibacterial Activity

A study on thiazole derivatives has shown that similar compounds demonstrate significant antibacterial potency against various pathogens, outperforming reference drugs like ampicillin and streptomycin. For instance, derivatives tested against Escherichia coli and Staphylococcus aureus showed minimal inhibitory concentrations (MIC) in the range of 0.008 to 0.06 μg/mL . This suggests that this compound may possess comparable antibacterial properties.

The mechanism by which thiazole-containing compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, certain derivatives have been shown to inhibit ATPase activity in these enzymes with IC50 values ranging from 0.0033 to 0.046 μg/mL . Understanding the interaction of this compound with these targets is crucial for determining its pharmacological profile.

Potential Applications

Given its structural attributes and the biological relevance of its components, this compound may find applications in:

- Antibacterial Agents : Targeting resistant bacterial strains.

- Anticancer Therapies : Exploring its effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide?

- Answer : The synthesis typically involves multi-step organic reactions, including thiazole ring formation via condensation of thiourea derivatives with α-haloketones under acidic or basic conditions. For example, refluxing thiourea analogs with acetic acid and sodium acetate facilitates cyclization . Subsequent functionalization of the furan-carboxamide moiety is achieved through coupling reactions, monitored by thin-layer chromatography (TLC) and characterized via NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiazole and furan ring systems. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and amines (N-H stretch ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

- Answer : Thiazole derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For instance, analogs with similar structures show selectivity against melanoma and breast cancer cell lines (e.g., NCI-60 panel) . Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Answer : Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .

- Inert atmosphere : Nitrogen/argon reduces oxidation of sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound with >95% purity .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate thiazole ring formation .

Q. How do researchers resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in cell line specificity, assay protocols, or compound purity. Standardized methods include:

- Dose-response standardization : Use fixed incubation times (e.g., 72 hours) and MTT assays .

- Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., methylfuran enhances membrane permeability) .

Q. What strategies address solubility challenges in pharmacological testing?

- Answer : Low aqueous solubility is mitigated via:

- Co-solvents : Dimethyl sulfoxide (DMSO) or β-cyclodextrin inclusion complexes .

- Prodrug design : Esterification of the carboxamide group improves bioavailability .

- Nanoformulations : Liposomal encapsulation enhances delivery to target tissues .

Q. How are computational methods integrated into reaction design for this compound?

- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Machine learning models analyze experimental datasets to optimize solvent selection and reaction time. For example, ICReDD’s workflow combines computational predictions with high-throughput screening .

Q. What analytical methods ensure purity and stability during storage?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1%) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.